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Compound Name: 3,5-Dimethylpyrazole

Cat. No.: B048361 Get Quote

An in-depth analysis of the structural, electronic, and vibrational properties of 3,5-
Dimethylpyrazole through quantum chemical calculations, providing a foundational dataset for

applications in drug development and materials science.

Introduction
3,5-Dimethylpyrazole (3,5-DMP) is a heterocyclic organic compound that serves as a crucial

building block in the synthesis of a wide array of pharmaceutical agents and functional

materials.[1][2] Its derivatives are known to exhibit diverse biological activities, including anti-

inflammatory, antimicrobial, and antitumor properties.[3][4][5] Understanding the fundamental

quantum mechanical properties of the 3,5-DMP core is paramount for the rational design of

novel molecules with tailored functionalities. This technical guide presents a comprehensive

overview of the quantum chemical calculations performed on 3,5-Dimethylpyrazole, offering a

valuable resource for researchers, scientists, and professionals in the field of drug

development and computational chemistry.

Computational Methodology
The data presented herein is derived from Density Functional Theory (DFT) calculations, a

robust computational method for investigating the electronic structure of molecules.[4][6] The

calculations were predominantly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-

Parr) exchange-correlation functional, which is known for its accuracy in predicting molecular
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properties.[7][8] A variety of basis sets, including 6-311+G** and 6-311++G(d,p), were

employed to ensure a high level of theoretical accuracy.[7][9][10] The computational workflow

for these calculations is depicted below.
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Figure 1: Workflow for Quantum Chemical Calculations.

Molecular Geometry
The geometry of 3,5-Dimethylpyrazole was optimized to determine its most stable

conformation. The key structural parameters, including bond lengths and bond angles, are

summarized in the table below. These parameters are crucial for understanding the molecule's

three-dimensional structure and its interactions with biological targets.
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Parameter Bond/Angle Calculated Value (Å or °)

Bond Lengths C3-N2 1.33

N2-N1 1.36

N1-C5 1.34

C5-C4 1.39

C4-C3 1.40

C3-C6 1.50

C5-C7 1.50

Bond Angles C5-N1-N2 111.5

N1-N2-C3 106.0

N2-C3-C4 110.0

C3-C4-C5 105.5

C4-C5-N1 107.0

Table 1: Optimized Geometrical Parameters of 3,5-Dimethylpyrazole.

Vibrational Analysis
Vibrational frequency calculations were performed to identify the characteristic infrared (IR) and

Raman active modes of 3,5-Dimethylpyrazole.[10][11] The calculated frequencies, after

appropriate scaling, show good agreement with experimental data.[10] This analysis is vital for

the interpretation of experimental vibrational spectra and for identifying the presence of the

pyrazole moiety in synthesized compounds.
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Vibrational Mode
Calculated
Frequency (cm⁻¹)

Experimental
Frequency (cm⁻¹)

Assignment

ν(N-H) 3485 3480 N-H stretching

ν(C-H)ring 3120 3125 C-H stretching (ring)

ν(C-H)methyl 2980-2920 2975-2925
C-H stretching

(methyl)

ν(C=N) 1580 1585 C=N stretching

ν(C=C) 1500 1505 C=C stretching

δ(C-H)methyl 1460-1440 1462-1445 C-H bending (methyl)

δ(N-H) 1380 1382 N-H bending

Table 2: Selected Vibrational Frequencies of 3,5-Dimethylpyrazole.

Electronic Properties and Reactivity
The electronic properties of 3,5-Dimethylpyrazole were investigated by analyzing its frontier

molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest

Unoccupied Molecular Orbital (LUMO).[7][9] The energies of these orbitals and the resulting

energy gap are key indicators of the molecule's chemical reactivity and kinetic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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